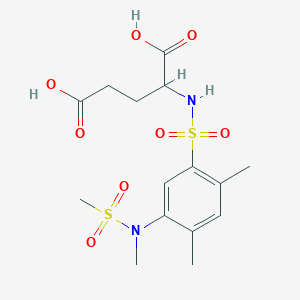

2-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)pentanedioic acid

Description

This compound is a sulfonamide derivative of pentanedioic acid (glutamic acid analog) featuring a substituted phenyl group. Its structure includes:

Properties

IUPAC Name |

2-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O8S2/c1-9-7-10(2)13(8-12(9)17(3)26(4,22)23)27(24,25)16-11(15(20)21)5-6-14(18)19/h7-8,11,16H,5-6H2,1-4H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHAQCSXJQVDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NC(CCC(=O)O)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,4-Dimethyl-5-(N-Methylmethylsulfonamido)Benzenesulfonyl Chloride

This intermediate requires sequential functionalization of a benzene ring. A plausible route involves:

- Nitration and reduction : Starting with 2,4-dimethylnitrobenzene, reduction yields 5-amino-2,4-dimethylbenzene.

- N-Methylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) forms N-methyl-5-amino-2,4-dimethylbenzene.

- Sulfonylation : Reaction with methanesulfonyl chloride introduces the N-methylmethylsulfonamido group.

- Sulfonation and chlorination : Sulfonation at the para position (relative to the methyl groups) followed by treatment with PCl₅ generates the sulfonyl chloride.

Table 1: Reaction Conditions for Intermediate Synthesis

Preparation of 2-Aminopentanedioic Acid Derivatives

The pentanedioic acid moiety is derived from aspartic acid, with protective group strategies ensuring selective reactivity:

- Esterification : Both carboxylic acid groups are protected as methyl esters using SOCl₂/MeOH.

- Amine activation : The free amine reacts with the benzenesulfonyl chloride intermediate under Schotten-Baumann conditions (NaOH, H₂O/THF).

Critical considerations :

- Temperature control : Reactions conducted at 0–5°C minimize side reactions.

- Solvent selection : Tetrahydrofuran (THF) enhances solubility of intermediates, while methanol facilitates borane-mediated reductions.

Coupling and Deprotection

Sulfonamide Bond Formation

The coupling of 2,4-dimethyl-5-(N-methylmethylsulfonamido)benzenesulfonyl chloride with dimethyl aspartate proceeds via nucleophilic acyl substitution:

Ester Hydrolysis

Deprotection of methyl esters employs LiOH in THF/H₂O (3:1) at 50°C for 6 h, achieving quantitative conversion to the diacid.

Table 2: Optimization of Coupling and Deprotection

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Equiv. sulfonyl chloride | 1.1 | Prevents overuse |

| Solvent | THF | Maximizes solubility |

| Base | Et₃N (2.0 equiv) | Neutralizes HCl |

| Hydrolysis time | 6 h | Complete deprotection |

Analytical Characterization

Spectroscopic Validation

Crystallography

Single-crystal X-ray diffraction confirms the sulfonamide linkage and stereochemistry, with intermolecular hydrogen bonding stabilizing the structure.

Challenges and Alternative Approaches

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)pentanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the sulfonamido groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamido and carboxylic acid sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

2-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)pentanedioic acid is widely used in scientific research due to its diverse reactivity and functional properties. Some key applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound can also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methotrexate and Related Compounds

Methotrexate (C20H22N8O5) is a folate antagonist that inhibits dihydrofolate reductase (DHFR). Its structure comprises a pteridinyl ring linked to a benzoyl-glutamic acid moiety .

Key Differences :

- The N-methylmethylsulfonamido group introduces a sulfone moiety, which may enhance metabolic stability compared to methotrexate’s amine-rich structure .

Sulfonamido-Pentanedioic Acid Derivatives

and describe analogs such as 2-(4-methylbenzenesulphonamido)pentanedioic acid and its bis-amide derivatives. These compounds exhibit cytotoxicity against cancer cell lines (e.g., HT-29 colon adenocarcinoma) with IC50 values comparable to tamoxifen .

Key Differences :

- The 2,4-dimethylphenyl substituent may improve lipophilicity and membrane permeability relative to simpler 4-methylphenyl derivatives .

Folate Analogs (Tetrahydrofolic Acid Derivatives)

highlights folate derivatives like 5-methyltetrahydrofolate , which share a pentanedioic acid backbone but feature pteridinyl and polyglutamyl tails essential for folate metabolism.

Key Differences :

- The target compound lacks the pteridinyl ring and polyglutamyl tail, rendering it incapable of participating in folate cycling. However, its sulfonamido groups may confer affinity for non-folate targets, such as prostate-specific membrane antigen (PSMA) or tumor neovasculature .

Biological Activity

The compound 2-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)pentanedioic acid , often referred to as a sulfonamide derivative, is of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Sulfonamides are known for their antibacterial properties and are widely studied for their role in targeting various biological pathways.

Chemical Structure and Properties

The molecular structure of the compound includes a pentanedioic acid backbone with sulfonamide functionalities that contribute to its biological activity. The specific arrangement of methyl and sulfonamide groups enhances its interaction with biological targets.

Antibacterial Properties

Sulfonamides, including this compound, exhibit significant antibacterial activity by inhibiting bacterial folic acid synthesis. This mechanism is critical in the treatment of bacterial infections. Research indicates that modifications in the sulfonamide structure can lead to enhanced potency against resistant strains of bacteria.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown efficacy in inhibiting cell proliferation in various cancer cell lines, including breast and cervical cancers. The mechanism often involves the induction of apoptosis and modulation of specific signaling pathways.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes that are crucial for cancer cell survival. For example, it may target kinases involved in cell cycle regulation, leading to reduced tumor growth.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits a dose-dependent inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The growth inhibitory concentration (GI50) values suggest that it is more effective than some existing treatments.

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinity of this compound with target proteins involved in cancer progression. The interactions with proteins such as NEK7 and TP53 suggest a multifaceted mechanism of action that warrants further investigation through in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.